2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-
Description
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .
Properties
CAS No. |
24044-48-2 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2S/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18) |
InChI Key |
KDTOSYKCRNPHIP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with 4-(diethylamino)benzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and exerting hypoglycemic effects . Additionally, the compound’s antimicrobial action is attributed to its ability to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- can be compared with other thiazolidinedione derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has similar hypoglycemic properties but differs in its antimicrobial activity due to the presence of a methoxy group instead of a diethylamino group.
Pioglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.
The uniqueness of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- lies in its dual activity as both an antimicrobial and hypoglycemic agent, making it a versatile compound for various scientific and industrial applications .
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